4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
Description
Nomenclature and Structural Classification
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural components and functional group arrangement. The compound is also known by its Chemical Abstracts Service registry number 1251924-64-7, which provides unambiguous identification in chemical databases and literature. The International Chemical Identifier code for this compound is InChI=1S/C8H15N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5,9H2,1H3, while its simplified molecular-input line-entry system representation is CN1C=C(C=N1)CCCCN.
The structural classification of this compound places it within the broader category of aminopyrazole derivatives, specifically as a 4-aminopyrazole substituted compound. The molecule consists of a five-membered pyrazole ring containing two nitrogen atoms in adjacent positions, with a methyl group attached to the N1 nitrogen atom. The pyrazole ring is substituted at the 4-position with a four-carbon chain terminating in a primary amine functional group, creating a compound that exhibits both aromatic and aliphatic characteristics.
The compound belongs to the heterocyclic class of organic molecules, characterized by the presence of nitrogen atoms within the cyclic structure. This classification is particularly significant in medicinal chemistry, as heterocyclic compounds often demonstrate enhanced biological activity compared to their carbocyclic analogs. The presence of multiple nitrogen atoms within the molecular framework provides opportunities for hydrogen bonding interactions and coordination with biological targets, contributing to the compound's potential therapeutic applications.
Historical Context and Research Significance
The development of pyrazole-containing compounds has a rich historical foundation dating back to the late 19th century, when German chemist Hans von Pechmann first synthesized pyrazole from acetylene and diazomethane in 1898. This pioneering work established the fundamental synthetic pathways that would later enable the preparation of more complex pyrazole derivatives, including compounds like this compound. The evolution of pyrazole chemistry has been marked by significant advances in synthetic methodologies, with the first synthesis of substituted pyrazoles accomplished by Knorr and colleagues in 1883 through the reaction of beta-diketones with hydrazine derivatives.
The research significance of this compound emerges from its position within the broader context of aminopyrazole research, which has experienced substantial growth over the past two decades. Aminopyrazoles have been recognized as advantageous frameworks capable of providing useful ligands for various biological receptors and enzymes, including p38 mitogen-activated protein kinase and different kinase families. The structural features of this particular compound make it an attractive candidate for medicinal chemistry applications, as the combination of the pyrazole ring system with the butylamine chain provides multiple sites for potential biological interactions.
Contemporary research has demonstrated that pyrazole derivatives exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, and antifungal properties. The systematic investigation of this compound and related compounds has been driven by the pharmaceutical industry's recognition of pyrazole-containing molecules as privileged structures in drug discovery. Several pyrazole compounds are currently used in clinical settings, including celecoxib for anti-inflammatory applications and crizotinib for anticancer treatment, demonstrating the translational potential of this chemical class.
The compound's research significance is further enhanced by its availability from multiple chemical suppliers and its utilization in scientific research due to its unique properties and potential applications in drug development. The molecular design of this compound allows for structural modifications that can potentially enhance biological activity while maintaining favorable pharmacokinetic properties, making it a valuable lead compound for further optimization studies.
Overview of Pyrazole Derivative Chemistry
Pyrazole derivative chemistry encompasses a vast array of synthetic methodologies and structural modifications that have enabled the development of biologically active compounds with diverse therapeutic applications. The fundamental pyrazole ring system consists of a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions, designated as N1 and N2. The N1 nitrogen is characterized as "pyrrole-like" because its unshared electrons participate in the aromatic conjugation system, while the N2 nitrogen is termed "pyridine-like" since its lone pair electrons remain available for coordination and protonation.
The synthetic approaches to pyrazole derivatives have evolved significantly since the pioneering work of the late 19th century, with modern methodologies offering improved efficiency and selectivity. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives remains a fundamental approach for obtaining polysubstituted pyrazoles, following the classical Knorr synthesis developed in 1883. Contemporary synthetic strategies have expanded to include multicomponent processes, 1,3-dipolar cycloaddition reactions, and metal-catalyzed transformations that enable the preparation of complex pyrazole architectures.
The structural diversity achievable within pyrazole derivative chemistry is exemplified by the various substitution patterns possible on the heterocyclic ring. Compounds can be functionalized at multiple positions, including the nitrogen atoms and carbon centers, allowing for fine-tuning of electronic and steric properties. The incorporation of different functional groups, such as amino, alkyl, aryl, and carbonyl substituents, provides opportunities to modulate biological activity and pharmacokinetic characteristics. In the case of this compound, the methyl substitution at N1 and the butylamine chain at the 4-position represent specific modifications that influence the compound's chemical behavior and potential biological interactions.
The mechanistic understanding of pyrazole derivative interactions with biological targets has revealed the importance of hydrogen bonding and pi-stacking interactions facilitated by the heterocyclic ring system. The pyrazole moiety can engage in multiple types of molecular recognition events, including coordination to metal centers in metalloenzymes and specific binding to protein active sites. These interaction patterns are particularly relevant for this compound, where both the pyrazole ring and the terminal amine group can participate in binding events with biological macromolecules.
Recent advances in pyrazole derivative chemistry have been driven by the recognition of this scaffold as a privileged structure in medicinal chemistry, with pyrazole moieties listed among the highly used ring systems for small molecule drugs by regulatory agencies. The continued development of synthetic methodologies and structure-activity relationship studies has positioned pyrazole derivatives as important tools for addressing unmet medical needs across various therapeutic areas. The specific case of this compound represents an ongoing effort to explore the potential of aminopyrazole scaffolds in drug discovery and development programs.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSDWRFQSEZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-64-7 | |
| Record name | 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-aminopyrazole with methylating agents such as methyl iodide . Another method includes the reaction of pyrazole with methyl isocyanate, followed by reduction to yield the desired product .
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antifungal Properties
Another area of interest is the antifungal activity of pyrazole derivatives. A series of related compounds have been synthesized and tested against various phytopathogenic fungi, showing higher efficacy than existing fungicides . While direct studies on 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine are not available, its chemical structure may provide a basis for developing novel antifungal agents.
Agricultural Applications
The agricultural sector has seen an increasing interest in pyrazole-based compounds for their potential as agrochemicals. Research has focused on the synthesis of various pyrazole derivatives that exhibit herbicidal and fungicidal activities. Given the structural characteristics of this compound, it could be explored as a candidate for developing new agrochemicals aimed at improving crop protection against pests and diseases.
Materials Science Applications
In materials science, compounds containing pyrazole rings have been utilized in the development of polymers and coordination complexes. The unique electronic properties of pyrazoles allow for their incorporation into materials that exhibit enhanced electrical conductivity or catalytic activity. While specific applications of this compound in materials science are yet to be fully explored, its potential as a building block for advanced materials remains a promising avenue for future research.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing related pyrazole derivatives demonstrated efficient methods for producing these compounds with high yields. Techniques such as one-pot reactions and solvent-free conditions were employed to enhance the efficiency of synthesis . These methodologies could be adapted for synthesizing this compound and exploring its derivatives.
In assessing the biological activities of pyrazole derivatives, several studies have utilized various cancer cell lines to evaluate antiproliferative effects. For example, compounds were tested against ovarian cancer cells, revealing mechanisms such as cell cycle arrest and apoptosis induction . Such approaches could be applied to investigate the potential anticancer properties of this compound.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for receptors or enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Physical and Chemical Properties
Key Observations and Implications
Substituent Impact: Electron-rich heterocycles (e.g., benzimidazole, pyridine) improve aromatic stacking but may reduce solubility.
Synthetic Challenges :
- Lower yields in pyridine-substituted pyrazoles (e.g., 17.9% ) vs. sulfur analogues (71% ) suggest steric hindrance or reactivity issues.
Pharmaceutical Potential: Avapritinib’s success underscores pyrazole amines’ relevance in drug design, though structural complexity is critical .
Biological Activity
4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a butan-1-amine backbone with a 1-methyl-1H-pyrazol-4-yl group, which is pivotal for its biological activity. The presence of the pyrazole ring contributes to its interaction with various biological macromolecules, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation by binding to active or allosteric sites, thereby altering their functions.
Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways critical for cell survival and proliferation.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| NCI-H460 | 8.55 | Cell cycle arrest |
| A549 | 26.00 | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Anti-Cancer Activity :
- A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis via the mitochondrial pathway.
-
Case Study on Anti-inflammatory Effects :
- In a model of acute inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential for treating inflammatory disorders.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
